molecular formula C15H13IN2OS B3502629 2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide

2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide

Cat. No.: B3502629
M. Wt: 396.2 g/mol
InChI Key: MDDORRAPFYDDIW-UHFFFAOYSA-N
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Description

2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a thiourea group

Preparation Methods

The synthesis of 2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide typically involves the reaction of 2-iodobenzoic acid with methyl isothiocyanate and aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding amines.

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its thiourea group and iodine atom, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-iodo-N-[methyl(phenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2OS/c1-18(11-7-3-2-4-8-11)15(20)17-14(19)12-9-5-6-10-13(12)16/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDORRAPFYDDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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